molecular formula C19H24N6O3 B2633144 7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione CAS No. 331259-61-1

7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

Cat. No. B2633144
CAS RN: 331259-61-1
M. Wt: 384.44
InChI Key: ZQNSJSRKEUPZBI-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

This compound exhibits promising anticancer activity. Researchers have identified its potential in inhibiting cancer cell growth and proliferation. Specifically, it has shown efficacy against various cancer types, including leukemia and lymphoma. The compound’s mechanism of action involves interfering with critical cellular processes, making it a valuable candidate for targeted therapies. Further studies are needed to explore its full potential and optimize its use in clinical settings .

Synthetic Pathway Elucidation

Understanding the biosynthesis of natural compounds is crucial for drug development. Scientists have made significant progress in elucidating the biosynthetic pathway of this compound. Notably, a recent study focused on the endemic conifer Cephalotaxus hainanensis revealed key steps in the biosynthesis of the broad-spectrum anticancer drug. By unraveling the 1-phenethylisoquinoline pathway, researchers laid the foundation for potential artificial synthesis of this compound. This breakthrough could lead to more accessible and cost-effective production methods .

Endangered Medicinal Plant Conservation

The natural sources of this compound are endangered. It is primarily extracted from plants belonging to the Cephalotaxus family, which grow slowly and face habitat limitations. Due to their endangered status, these plants are challenging to cultivate and extract from. Researchers are exploring alternative methods, such as cell engineering, to produce this compound artificially. Protecting and conserving these endangered species is essential for maintaining a sustainable supply of this valuable anticancer agent .

Antibacterial Activity

Apart from its anticancer properties, this compound also exhibits antibacterial effects. Researchers have observed its ability to inhibit bacterial growth, making it a potential candidate for novel antibiotics. Investigating its mode of action against bacterial pathogens could lead to the development of new therapeutic agents to combat infections .

Potential Antileukemic Agent

Given its efficacy against leukemia, this compound holds promise as an antileukemic agent. Leukemia is a challenging disease, and finding targeted treatments is crucial. Researchers are exploring its use in combination therapies or as a standalone treatment for specific leukemia subtypes. Clinical trials are needed to validate its safety and efficacy in human patients .

Challenges in Commercial Production

Despite its potential, commercial production remains challenging. The slow growth of the source plants, low compound content, and difficulties in chemical synthesis contribute to its high market price. Researchers are investigating ways to overcome these obstacles, including optimizing artificial production methods. Solving these challenges will enhance accessibility and affordability for patients in need .

properties

IUPAC Name

7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-5-6-11-25-15-16(24(3)19(27)21-17(15)26)20-18(25)23-22-12(2)13-7-9-14(28-4)10-8-13/h7-10H,5-6,11H2,1-4H3,(H,20,23)(H,21,26,27)/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNSJSRKEUPZBI-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C2=C(N=C1N/N=C(/C)\C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

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